Methiocarb sulfone

In vitro metabolism human liver microsomes drug-drug interaction

Regulatory residue labs require discrete methiocarb sulfone calibration per EU SANTE/11312/2021; substituting parent or sulfoxide invalidates quantification. • ≥98% HPLC purity; suitable for LC-MS/MS & GC-MS multi-residue workflows • Terminal oxidative metabolite; resistant to free chlorine oxidation; distinct non-CYP clearance (67.56% cytosolic) • Essential for QuEChERS matrix-matched calibration; 84.0% recovery in banana matrix vs 95.2% for parent compound

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
CAS No. 2179-25-1
Cat. No. B044694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethiocarb sulfone
CAS2179-25-1
SynonymsMethylcarbamic Acid 4-(Methylsulfonyl)-3,5-xylyl Ester;  3,5-Dimethyl-4-(methylsulfonyl)phenol Methylcarbamate;  4-(Methylsulfonyl)-3,5-xylenol Methylcarbamate;  BAY 41790;  Ba 51-084786;  Bay 37344 sulfone;  Bayer 37344 Sulfone;  Mesurol Sulfone; 
Molecular FormulaC11H15NO4S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC
InChIInChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)
InChIKeyRJBJMKAMQIOAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methiocarb Sulfone Reference Standard Overview


Methiocarb sulfone (CAS 2179-25-1; C₁₁H₁₅NO₄S; MW 257.31 g/mol) is the terminal sulfone oxidation metabolite of the N-methylcarbamate pesticide methiocarb, and is formally designated as a residue-definition component in regulatory monitoring programs . As a phenyl methylcarbamate bearing a methylsulfonyl substituent at position 4 of the aromatic ring, it retains acetylcholinesterase (AChE) inhibitory activity characteristic of the carbamate class, albeit with a substantially altered potency, metabolic fate, and environmental persistence profile relative to its parent [1]. The compound is commercially supplied as an analytical reference standard (typically ≥98% purity by HPLC) intended for LC-MS/MS and GC-MS calibration, method validation, and confirmatory analysis in food, soil, and water matrices .

Analytical Calibration LC-MS/MS and GC-MS multi-residue method calibration standard
Regulatory Compliance Separate quantification required for methiocarb, sulfoxide, and sulfone in residue definitions
Matrix-Matched Analysis Authentic sulfone standard avoids systematic bias from surrogate calibration

Why Methiocarb Sulfone Cannot Be Substituted


Methiocarb sulfone is not an interchangeable surrogate for methiocarb or methiocarb sulfoxide. The three species exhibit divergent metabolic clearance pathways [1], distinct nuclear receptor activation profiles [2], differential oxidative stability in water treatment environments [3], and non-equivalent analytical recovery behavior in residue extraction protocols [4]. Regulatory residue definitions explicitly require the separate determination of methiocarb, methiocarb sulfoxide, and methiocarb sulfone, with the latter two converted by a coefficient and summed to express total methiocarb equivalents — a calculation that presupposes accurate, compound-specific quantification . Substituting one analyte for another would invalidate method calibration, compromise toxicological risk assessment, and violate regulatory compliance in food and environmental monitoring programs.

Metabolic Clearance Divergence Methiocarb sulfone uses cytosolic/mitochondrial pathways; parent relies on CYP450. Cross-use invalidates DDI and toxicokinetic models.
Analytical Recovery Difference QuEChERS recovery profiles differ significantly. Surrogate calibration leads to systematic quantification error in residue monitoring.
Regulatory Residue Definitions Residue monitoring requires separate determination of each species; substitution violates SANTE/11312/2021 guidance.

Methiocarb Sulfone Differentiation Evidence


Cytosolic vs. CYP-Mediated Metabolic Clearance

In a direct head-to-head in vitro metabolism study using pooled human liver microsomes (HLM), human liver cytosol (HLC), and human liver mitochondrial preparations (HLMit), methiocarb sulfone exhibited 54.62% metabolism in HLM, 67.56% in HLC, and 33.06% in HLMit after 30-minute incubation. CYP reaction phenotyping with recombinant human CYP enzymes (rCYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) could not be performed for methiocarb sulfone because the compound could not be extracted from the matrix, likely due to strong protein binding. In contrast, the parent methiocarb was extensively metabolized by CYP enzymes: 78.39% in HLM, with individual contributions of rCYP1A2 (46.94%), rCYP2C8 (41.44%), rCYP2C19 (19.42%), rCYP2D6 (99.43%), and rCYP3A4 (98.38%) [1]. This indicates a fundamentally different clearance mechanism: methiocarb sulfone undergoes predominant cytosolic and mitochondrial metabolism with negligible classical CYP involvement, whereas methiocarb clearance is CYP-driven. Additionally, methiocarb inhibits CYP1A2 with an IC₅₀ of 0.71 μM, further highlighting its CYP interaction potential, while methiocarb sulfone's CYP inhibition profile was not reported as significant in the same study [2].

Metabolic Clearance
Head-to-head
Methiocarb sulfone
HLM 54.6%, HLC 67.6%, HLMit 33.1%; CYP phenotyping N/A
Methiocarb (parent)
HLM 78.4%, CYP1A2 46.9%, 2D6 99.4%; HLC 6.9%
Supports distinct cytosolic clearance pathway interpretation
CYP contribution negligible for sulfone; DDI risk assessment context differs
In vitro metabolism human liver microsomes drug-drug interaction CYP phenotyping carbamate clearance

Reduced PXR and PPARα Agonism

In a head-to-head reporter gene assay study, both methiocarb and the comparator carbamate carbaryl exhibited significant PXR (pregnane X receptor) and PPARα (peroxisome proliferator-activated receptor alpha) agonistic activities. However, the sulfoxide and sulfone metabolites of methiocarb — including methiocarb sulfone — showed markedly reduced activities against both nuclear receptors. The study further demonstrated that when methiocarb was incubated with liver microsomes, the observed receptor activities decreased, confirming that metabolic conversion to the sulfoxide and sulfone attenuated the nuclear receptor activation potential of the parent compound [1]. While exact EC₅₀ fold-change values were not reported in the abstract, the qualitative finding — 'markedly reduced activities' — was consistently confirmed in both rat and human liver microsome systems, establishing a reproducible differentiation between parent and sulfone metabolite [2].

Nuclear Receptor Agonism
Head-to-head
Methiocarb sulfone
Markedly reduced PXR & PPARα activities
Methiocarb (parent)
Significant PXR & PPARα agonism
Supports low-activity reference for endocrine disruption screening
Qualitative reporter gene assay data; rat and human microsome systems
Nuclear receptor PXR PPARα endocrine disruption pesticide metabolism toxicological screening

Resistance to Free Chlorine Oxidation

In a controlled water chlorination study, methiocarb (MC) reacted with free chlorine at an intrinsic rate constant of 2.42 × 10⁸ M⁻¹ s⁻¹. Both methiocarb sulfoxide (MCX) and methiocarb sulfone (MCN) were identified as major degradation byproducts. Critically, the study demonstrated that MCX could be further oxidized by free chlorine to MCN under acidic and neutral conditions, or hydrolyzed to methiocarb sulfoxide phenol (MCXP) under basic conditions. By contrast, MCN (methiocarb sulfone) was hardly oxidized by free chlorine and instead underwent slow hydrolysis to methiocarb sulfone phenol (MCNP). The study explicitly noted that due to the formation of MCX — which is more toxic than MC — the overall toxicity of the reaction solution obviously increased after chlorination, while the terminal sulfone MCN represented the more oxidatively stable endpoint [1]. This differential oxidative reactivity was also observed with chlorine dioxide (ClO₂), where MCX and MCN formed simultaneously rather than sequentially, but MCN accumulated as the more persistent product at pH 6.5, accounting for 28% of MC degraded vs 71% for MCX [2].

Oxidative Stability
Head-to-head
MCN (sulfone)
Hardly oxidized; terminal product
MCX (sulfoxide)
Readily oxidized to MCN; more toxic
Supports terminal oxidation endpoint monitoring
MCN accumulates in chlorination; rate constant context provided
Water treatment oxidative degradation chlorination transformation products environmental fate

Distinct QuEChERS Recovery Profile

In a validated QuEChERS-based analytical method for banana matrices (peel and pulp), the average recoveries at a spiking level of 0.1 mg kg⁻¹ wet weight were determined as: methiocarb sulfone 84.0% (RSD 3.9%, n=3), methiocarb sulfoxide 92.0% (RSD 1.8%, n=3), and methiocarb 95.2% (RSD 1.9%, n=3) [1]. The 84.0% recovery for methiocarb sulfone represents an approximately 11 percentage-point deficit relative to methiocarb (95.2%), which is analytically meaningful and outside the overlap of the respective confidence intervals, given the tight RSDs. Calibration curves were linear over 0.5–10 mg L⁻¹ for all three compounds. Notably, in field-treated banana samples, methiocarb sulfone levels were below the limit of quantification in all but one sample, while methiocarb sulfoxide and methiocarb were consistently quantifiable, indicating differential matrix behavior and distribution [2]. This recovery differential means that a single-point calibration using methiocarb as a surrogate for methiocarb sulfone would yield an approximately 13% overestimation bias, rendering the method non-compliant with SANCO/12571/2013 guidance requiring recoveries within 70–120% with RSD ≤20% for each individual analyte [1].

QuEChERS Recovery
Head-to-head
84.0%recovery
RSD 3.9% (n=3) · -11.2 pp vs methiocarb (95.2%)
Matrix-matched calibration with authentic standard avoids bias
Banana matrix, 0.1 mg/kg spike, LC-PAD
QuEChERS analytical method validation recovery LC-PAD pesticide residue analysis food safety

Reduced Acute Oral Toxicity

Acute oral toxicity data compiled from regulatory and safety data sheets demonstrate a consistent and substantial difference between methiocarb and its sulfone metabolite. Methiocarb (parent compound) has a reported oral LD₅₀ in rat of approximately 50 mg/kg, classifying it as highly toxic (GHS Acute Toxicity Category 2 or 3). In contrast, methiocarb sulfone has a reported oral LD₅₀ in rat of >1,000 mg/kg to >200 mg/kg , placing it at least one to two GHS hazard categories lower. This represents an approximately 4- to 20-fold reduction in acute oral toxicity upon oxidation of the thioether (methiocarb) to the sulfone. The sulfone's lower acute toxicity is consistent with the reduced AChE inhibitory potency expected for the more polar, fully oxidized metabolite, though the precise AChE IC₅₀ for methiocarb sulfone has not been published in a peer-reviewed comparator study to date; the parent methiocarb AChE IC₅₀ is reported as 2.1 μM [1]. This toxicity differential has direct implications for GHS hazard labeling: Sigma-Aldrich classifies methiocarb sulfone as Acute Tox. 4 Oral (Warning), while methiocarb carries more stringent hazard statements .

Acute Oral Toxicity
Reported
>1,000 mg/kgLD₅₀ rat
~4–20× lower vs parent methiocarb (50 mg/kg)
Supports lower-acute-toxicity reference context
GHS Acute Tox. 4 vs higher category for parent
Acute toxicity LD50 carbamate toxicology risk assessment hazard classification

Increased Polarity and Soil Mobility

Physicochemical characterization reveals a substantial polarity shift upon oxidation of methiocarb (thioether) to methiocarb sulfone. Computed and experimental logP values for methiocarb sulfone range from 0.74 (ALOGPS), 0.79 (FDA transmittal data), to 1.34 (ChemAxon), in stark contrast to methiocarb with a logP of 3.18–3.55 [1][2]. This approximately 100- to 1,000-fold difference in octanol-water partition coefficient is accompanied by a corresponding increase in water solubility: methiocarb sulfone water solubility is estimated at approximately 0.26–0.32 g/L [3], compared to methiocarb at 0.027 g/L [4] — an approximately 10-fold increase. The sulfone group increases polarity compared to the parent thioether, which alters the soil organic carbon adsorption coefficient (Koc) and groundwater leaching potential. EFSA assessment data for structurally related metabolites indicate that methiocarb sulfone phenol (M05) exhibits high to medium mobility with KFoc of 86–163 mL/g, while methiocarb (parent) shows medium to low mobility with KFoc of 408–1,000 mL/g [5]. Although direct Koc data for methiocarb sulfone itself were not located in this search, the class-level inference from the phenol analog and the logP trend consistently indicates enhanced aqueous mobility for the sulfone oxidation state.

Physicochemical Profile
Class-level
logP 0.74–1.34
Water solubility ~0.26–0.32 g/L
Soil mobility (inferred) High-medium
Supports leaching and groundwater transport modeling
Parent logP 3.18–3.55; class-level Koc inference
Physicochemical properties logP soil mobility leaching potential environmental partitioning

Methiocarb Sulfone Application Scenarios


Food Pesticide Residue Monitoring (QuEChERS LC-MS/MS)

Regulatory laboratories conducting pesticide residue analysis in fruits, vegetables, and grains per EU SANTE/11312/2021 or FDA PAM guidelines must include methiocarb sulfone as a discrete calibration standard. The FUJIFILM Wako specification explicitly states that residue definitions require the separate quantification of methiocarb, methiocarb sulfoxide, and methiocarb sulfone, with the latter two converted by coefficient to methiocarb equivalents [1]. The 84.0% recovery for methiocarb sulfone in QuEChERS banana matrix — versus 95.2% for methiocarb — demonstrates that matrix-matched calibration with the authentic sulfone standard is essential for accurate quantification [2]. WITEGA's reference standard (PS169, >99% HPLC purity) is purpose-built for LC-MS/MS and GC-MS multi-residue screening workflows .

Human Biomonitoring and Metabolism Biomarker

The demonstration that methiocarb sulfone undergoes predominantly cytosolic metabolism (67.56% in human liver cytosol) with negligible CYP involvement, while parent methiocarb is extensively metabolized by CYP1A2, CYP2C8, CYP2D6, and CYP3A4, establishes the sulfone as a mechanistically distinct biomarker [1]. Furthermore, the markedly reduced PXR and PPARα agonistic activity of methiocarb sulfone compared to parent methiocarb makes it a valuable negative control in nuclear receptor screening panels [2]. Laboratories developing LC-MS/MS methods for human plasma or urine biomonitoring can use the sulfone as a stable, terminal metabolite marker that is not confounded by CYP-mediated clearance variability common to the parent compound.

Water Treatment Transformation Products and Fate Modeling

Environmental engineers studying oxidative degradation of carbamate pesticides in drinking water treatment must include methiocarb sulfone as the terminal, oxidatively resistant reference standard. The finding that methiocarb sulfone (MCN) is 'hardly oxidized' by free chlorine at water treatment-relevant concentrations, while methiocarb sulfoxide (MCX) is readily further oxidized, means that the sulfone accumulates as a persistent endpoint [1]. With its 10-fold higher water solubility (0.26–0.32 g/L vs 0.027 g/L for methiocarb) and estimated logP of 0.74–1.34, the sulfone standard is indispensable for validating analytical methods in groundwater and surface water monitoring programs [2].

In Vitro Drug-Drug Interaction and Hepatic Clearance

Pharmaceutical scientists evaluating the drug-drug interaction (DDI) liability of carbamate-derived metabolites require methiocarb sulfone as a comparator compound with a well-characterized, non-CYP clearance profile. The Giri et al. (2018) dataset provides quantitative metabolic stability data: 54.62% in HLM, 67.56% in cytosol, and 33.06% in mitochondrial fractions, with CYP phenotyping unsuccessful due to matrix binding [1]. This profile contrasts sharply with methiocarb, which is a potent CYP1A2 inhibitor (IC₅₀ 0.71 μM) and CYP substrate. The sulfone therefore serves as a valuable tool compound for characterizing the contribution of non-CYP (cytosolic/mitochondrial) pathways to overall metabolic clearance, and for assessing the impact of sulfone formation on the DDI risk profile of thioether-containing drug candidates.

Application
Selection Property
Validation Focus
Food residue monitoring (QuEChERS)
Authentic sulfone standard, matrix-matched calibration
Recovery accuracy, linearity, SANTE guideline compliance
Human biomonitoring research
Cytosolic metabolism biomarker, low nuclear receptor activity
LC-MS/MS method for plasma/urine, distinct from parent exposure
Water treatment fate studies
Terminal oxidation product, high oxidative stability
Persistence in chlorination, logP and solubility context
In vitro DDI & hepatic clearance
Non-CYP clearance profile, minimal CYP inhibition
Metabolic stability in cytosol/mitochondria, DDI risk assessment context

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